molecular formula C10H18FNO2 B2510077 Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate CAS No. 2287249-43-6

Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate

Cat. No. B2510077
CAS RN: 2287249-43-6
M. Wt: 203.257
InChI Key: JTGGMAPCZDJLFQ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrrolidine and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate involves the modulation of neurotransmitter activity in the brain. Specifically, it has been found to interact with GABA receptors and inhibit the release of glutamate, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit seizures, and improve motor function in animal models of Parkinson's disease. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate in lab experiments is its ability to modulate neurotransmitter activity in the brain. This makes it a useful tool for studying the underlying mechanisms of neurological disorders. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other areas of medicine. Finally, there is a need for the development of more efficient synthesis methods to improve the availability of this compound for research purposes.

Synthesis Methods

The synthesis of tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate involves the reaction of pyrrolidine with tert-butyl chloroacetate in the presence of a base, followed by the addition of fluorine. This process yields a pure compound that can be used for further research.

Scientific Research Applications

Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)5-8-4-7(11)6-12-8/h7-8,12H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGGMAPCZDJLFQ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CC(CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1C[C@@H](CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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